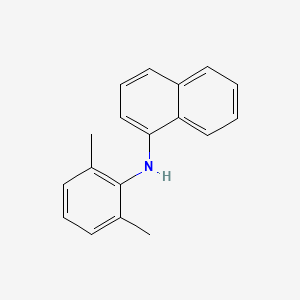![molecular formula C13H16Cl2N4O2 B14135207 N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide CAS No. 649699-71-8](/img/structure/B14135207.png)
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholino group, dichloroisonicotinamide, and an imino linkage. Its molecular formula is C13H16Cl2N4O2, and it has a molecular weight of 331.2 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide typically involves the reaction of 2,6-dichloroisonicotinic acid with 2,6-dimethylmorpholine in the presence of a suitable condensing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the dichloroisonicotinamide moiety.
2,6-Dichloroisonicotinic Acid: Another related compound that serves as a precursor in the synthesis of N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide.
Uniqueness
This compound is unique due to its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
649699-71-8 |
|---|---|
Formule moléculaire |
C13H16Cl2N4O2 |
Poids moléculaire |
331.19 g/mol |
Nom IUPAC |
N-[amino-(2,6-dimethylmorpholin-4-yl)methylidene]-2,6-dichloropyridine-4-carboxamide |
InChI |
InChI=1S/C13H16Cl2N4O2/c1-7-5-19(6-8(2)21-7)13(16)18-12(20)9-3-10(14)17-11(15)4-9/h3-4,7-8H,5-6H2,1-2H3,(H2,16,18,20) |
Clé InChI |
XRNCTGCZNCSMFF-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C(=NC(=O)C2=CC(=NC(=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


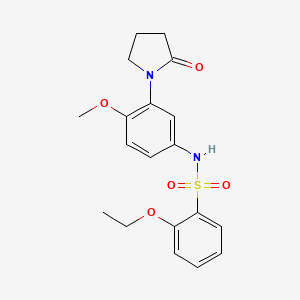
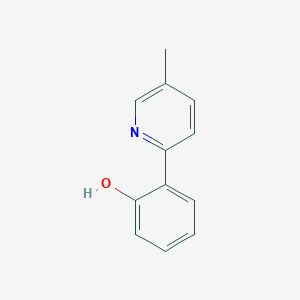
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

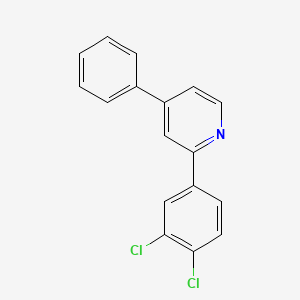
![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)

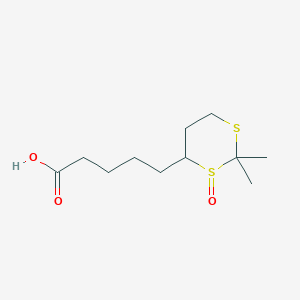
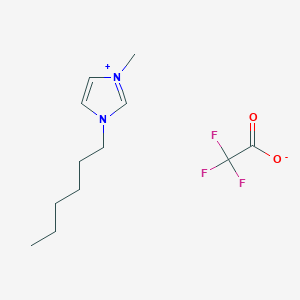
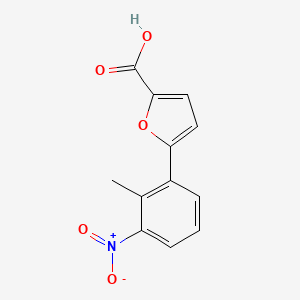

![(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B14135183.png)
